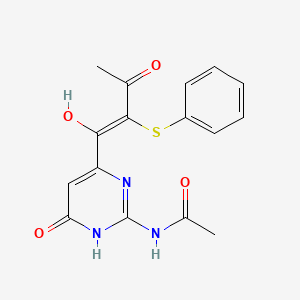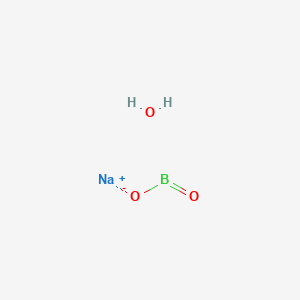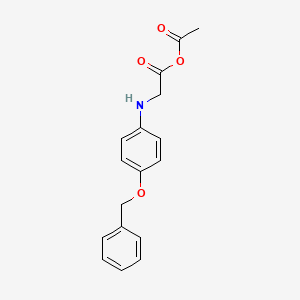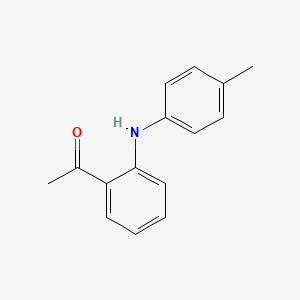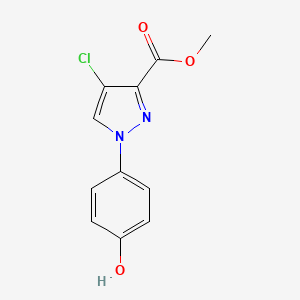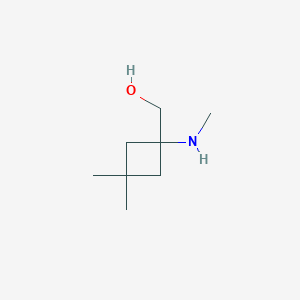![molecular formula C19H22N4O2 B12939489 6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine CAS No. 920503-54-4](/img/structure/B12939489.png)
6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-(benzyloxy)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a synthetic organic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This particular compound is characterized by the presence of a benzyloxyethyl group and a tetrahydropyran group attached to the purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(benzyloxy)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves multiple steps, starting from readily available precursors
Synthesis of the Purine Core: The purine core can be synthesized using methods such as the Traube purine synthesis, which involves the cyclization of an appropriate precursor.
Introduction of the Benzyloxyethyl Group: This step can be achieved through nucleophilic substitution reactions, where a benzyloxyethyl halide reacts with the purine core in the presence of a base.
Attachment of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a glycosylation reaction, where the purine core is reacted with a tetrahydropyran derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-(benzyloxy)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The benzyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen-containing groups, potentially forming simpler derivatives.
Substitution: The purine core can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxyethyl group can yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying purine metabolism and related biochemical pathways.
Medicine: Due to its structural similarity to nucleotides, it could be investigated for antiviral or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(2-(benzyloxy)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine would depend on its specific application. In a biological context, it could interact with enzymes involved in purine metabolism, potentially inhibiting their activity. The benzyloxyethyl and tetrahydropyran groups may enhance its binding affinity to these enzymes, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-Benzylaminopurine: A synthetic cytokinin used in plant growth regulation.
Uniqueness
6-(2-(benzyloxy)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is unique due to the presence of both benzyloxyethyl and tetrahydropyran groups, which are not commonly found together in purine derivatives. These groups can impart distinct chemical and biological properties, making the compound a valuable tool for research and potential therapeutic applications.
Properties
CAS No. |
920503-54-4 |
|---|---|
Molecular Formula |
C19H22N4O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
9-(oxan-2-yl)-6-(2-phenylmethoxyethyl)purine |
InChI |
InChI=1S/C19H22N4O2/c1-2-6-15(7-3-1)12-24-11-9-16-18-19(21-13-20-16)23(14-22-18)17-8-4-5-10-25-17/h1-3,6-7,13-14,17H,4-5,8-12H2 |
InChI Key |
GUUYHVWYXFWYDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)CCOCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


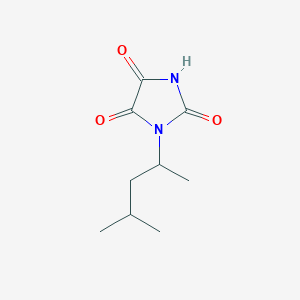
![8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12939416.png)
![6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid](/img/structure/B12939423.png)
![6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12939424.png)
